molecular formula C7H8BrNO B187069 2-(Bromomethyl)-6-methoxypyridine CAS No. 156094-63-2

2-(Bromomethyl)-6-methoxypyridine

Cat. No. B187069
CAS RN: 156094-63-2
M. Wt: 202.05 g/mol
InChI Key: XHWDFGQAXHSIMH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methoxypyridine, also known as 2-BMP, is a heterocyclic compound containing a pyridine ring with an additional bromomethyl group at position 2 and a methoxy group at position 6. It is a versatile organic compound with a wide range of applications in the field of organic synthesis and chemical research. Its unique chemical structure makes it an ideal building block for the synthesis of a variety of compounds, including drugs, agrochemicals, dyes, and fragrances.

Scientific Research Applications

  • Synthesis of Pyridyne Precursors : 3-Bromo-2-chloro-4-methoxypyridine is developed as a practical 2,3-pyridyne precursor, reacting regioselectively with specific furans (Walters, Carter, & Banerjee, 1992).

  • Ring Contraction Reactions : 3-Methoxypiperidines are converted into 2-(bromomethyl)pyrrolidines using boron(III) bromide in dichloromethane. This involves a unique conversion from piperidines to pyrrolidines (Tehrani et al., 2000).

  • Antibacterial and Antimycotic Activities : The bromination of 6-methyl-4-methoxy-2H-thiopyran-2-one and its derivatives exhibit antibacterial and antimycotic activities (Caputo, Cattel, & Viola, 1979).

  • Deprotonative Metalation Studies : The deprotonation of 2-methoxypyridine with lithium–iron combinations has been investigated, highlighting the complexity of reactions involving pyridines and their derivatives (Nagaradja et al., 2012).

  • Protonation Sites and Hydrogen Bonding : The study of N,4-diheteroaryl 2-aminothiazoles shows different protonation sites and hydrogen bonding patterns in methoxypyridine-related structures (Böck et al., 2021).

  • Nitration of Pyridine Derivatives : Investigations into the nitration of methoxypyridine derivatives reveal distinct reaction products, indicating the reactivity of these compounds under certain conditions (Hertog, Ammers, & Schukking, 2010).

  • Synthesis of Functionalised Methoxypyridines : 5-functionalised 2-methoxypyridines have been synthesized using magnesium ‘ate’ complexes, demonstrating the adaptability of methoxypyridine compounds in synthesis (Sośnicki, 2009).

  • Synthesis of Dopamine and Serotonin Receptors Antagonists : An efficient synthesis method for a carboxylic acid moiety, a potent dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonist, involving bromination and methoxylation of specific pyridine derivatives (Hirokawa, Horikawa, & Kato, 2000).

properties

IUPAC Name

2-(bromomethyl)-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWDFGQAXHSIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435292
Record name 2-(Bromomethyl)-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156094-63-2
Record name 2-(Bromomethyl)-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)-6-methoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To (6-methoxypyridin-2-yl)methanol (3.36 g, 24.1 mmol) in DCM (30 mL) was added perbromomethane (12.0 g, 36.2 mmol) and triphenylphosphine (9.50 g, 36.2 mmol). The reaction mixture was stirred for 1 hour, concentrated and silica gel chromatography (EtOAc/Hexane 1:5) to provide the desired product (4.23 g).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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